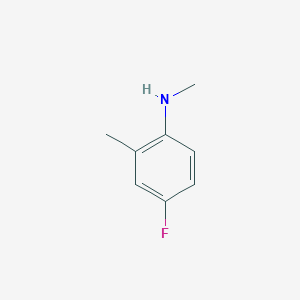

4-Fluoro-n,2-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N,2-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQUBAUGVPTBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluoroaryl Amines in Contemporary Organic Chemistry

Fluoroaryl amines are organic compounds that contain a fluorine atom and an amino group attached to an aromatic ring. The presence of the highly electronegative fluorine atom imparts unique characteristics to these molecules. rsc.orgresearchgate.net This has led to their increasing importance in pharmaceuticals, agrochemicals, and materials science. rsc.org

In medicinal chemistry, the incorporation of fluorine can enhance the metabolic stability of a drug, improve its binding affinity to target proteins, and increase its bioavailability. rsc.org Fluorinated anilines are key building blocks in the synthesis of a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs. rsc.org The electron-withdrawing nature of fluorine can also influence the acidity and basicity of the amine group, which is a critical factor in drug-receptor interactions. libretexts.org

Position of 4 Fluoro N,2 Dimethylaniline Within Aniline Derivatives Research

Aniline (B41778) and its derivatives are a cornerstone of organic synthesis, serving as precursors to dyes, polymers, and pharmaceuticals. rsc.orggoogle.com Research into aniline derivatives is vast and varied, focusing on the development of new synthetic methods and the exploration of their structure-activity relationships. conicet.gov.ar

4-Fluoro-N,2-dimethylaniline, a member of the N,N-dimethylaniline family, is distinguished by the presence of a fluorine atom at the para-position and methyl groups on both the nitrogen and the aromatic ring. This specific substitution pattern influences its electronic properties and reactivity. tci-thaijo.org For instance, the dimethylamino group is a strong electron-donating group, while the fluorine atom is electron-withdrawing. This electronic interplay makes it an interesting subject for studies on electrophilic aromatic substitution and other chemical transformations. smolecule.com

Scope and Objectives of Academic Research on 4 Fluoro N,2 Dimethylaniline

Catalytic N-Methylation Approaches for the Formation of this compound

The selective mono-N-methylation of primary anilines, such as 4-fluoro-2-methylaniline (B1329321), into their corresponding secondary amines using methanol (B129727) is a significant challenge in chemical synthesis. The primary difficulty lies in preventing the subsequent methylation that leads to the formation of tertiary amines. Methanol is an ideal methylating agent due to its low cost, high availability, and low toxicity. The reaction pathway typically involves the activation of methanol on the catalyst surface to form formaldehyde (B43269), which then undergoes a condensation reaction with the primary amine to form a Schiff base or aminal intermediate. Subsequent hydrogenation of this intermediate yields the desired mono-methylated product, this compound. The selectivity of this process is highly dependent on the nature of the catalyst and the specific reaction conditions employed.

The choice of a heterogeneous catalyst is critical for achieving high efficiency and selectivity in the N-methylation of anilines. Research has explored various metal-based systems, each with unique properties and performance characteristics.

Nickel-based catalysts have demonstrated significant potential for the N-methylation of aromatic amines. A notable example is a catalyst derived from a nickel-zinc-aluminum layered double hydroxide (B78521) (LDH) precursor, which, upon calcination and reduction, forms a highly dispersed Ni/ZnAlO-600 catalyst. In the N-methylation of 4-fluoro-2-methylaniline, this catalyst system has shown high activity and selectivity. The synergy between nickel, which acts as the active site for the dehydrogenation of methanol and hydrogenation of the imine intermediate, and the Lewis acidic sites provided by zinc and aluminum oxides is crucial for its performance. These acidic sites are believed to play a role in activating the amine.

Achieving optimal performance in the synthesis of this compound requires careful tuning of various reaction parameters. Factors such as temperature, pressure, reaction time, and the molar ratio of reactants significantly influence the conversion of the starting material and the selectivity towards the desired product.

For the Ni/ZnAlO-600 catalyst, studies have shown that a reaction temperature of around 200°C is optimal for maximizing the yield of the mono-methylated product. Higher temperatures can lead to increased formation of byproducts through over-methylation or decomposition. The molar ratio of methanol to the aniline (B41778) substrate is another critical variable; an excess of methanol can favor the reaction equilibrium but may also increase the rate of undesired di-methylation.

Below is a data table summarizing the optimized conditions and performance for the N-methylation of 4-fluoro-2-methylaniline using a Ni/ZnAlO-600 catalyst.

| Parameter | Optimal Value | Reactant Conversion (%) | Product Selectivity (%) | Product Yield (%) |

| Temperature | 200°C | 99.5 | 96.2 | 95.7 |

| Time | 5 hours | 99.5 | 96.2 | 95.7 |

| Methanol/Amine Ratio | 4 (molar) | 99.5 | 96.2 | 95.7 |

This table presents optimized results for the synthesis of this compound from 4-fluoro-2-methylaniline using a Ni/ZnAlO-600 catalyst as reported in the literature.

Continuous-flow reactor systems have also been investigated as a means to improve process efficiency and safety. In one such study, a packed-bed reactor with a commercial copper chromite catalyst was used. This setup allows for precise control over reaction parameters and can lead to high yields and selectivity. For the synthesis of this compound, a yield of 90% was achieved under optimized flow conditions, demonstrating the viability of this approach for industrial-scale production.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Temperature and Pressure Effects

Temperature and pressure are critical parameters in the catalytic synthesis of N-alkylanilines, significantly influencing reaction rates, selectivity, and catalyst stability. In the N-methylation of anilines using methanol over heterogeneous nickel catalysts, temperature plays a crucial role. For instance, in the synthesis of mono-N-methylaniline, a reaction temperature of 160 °C was utilized with a Ni/ZnAlOx catalyst. rsc.org Another study on the synthesis of N-methyl o-fluoroaniline also highlights the importance of temperature control. google.com The preparation of 2,4-dimethylaniline (B123086) by direct amination of m-xylene (B151644) identifies an optimal reaction temperature range of 80–90 °C. google.com

In related syntheses, such as the N-alkylation of aniline with butanol over an acid-modified g-C₃N₄ catalyst, a two-step temperature process is employed. The initial step is conducted at 150–170°C under autogenous pressure (0.8–1.2 MPa), followed by an increase to 230–250°C (2.0–2.4 MPa) to facilitate the alkylation. Similarly, the hydroaminomethylation of 1,1-diaryl-allyl alcohols using a rhodium catalyst is performed at 120 °C and 50 bar pressure. acs.org The effect of temperature on catalyst loading has also been noted; in the preparation of a hyperbranched 4-dimethylaminopyridine (B28879) (DMAP) catalyst, the maximum loading was achieved at 130 °C. academie-sciences.fr

The following table summarizes the temperature and pressure conditions used in various aniline synthesis reactions, which can be considered analogous for the synthesis of this compound.

| Reaction | Catalyst | Temperature (°C) | Pressure (bar/MPa) | Reference |

| Mono-N-methylation of aniline | Ni/ZnAlOx | 160 | - | rsc.org |

| Direct amination of m-xylene | Soluble vanadium salt | 80–90 | - | google.com |

| N-alkylation of aniline with butanol | Acid-modified g-C₃N₄ | 150–170 then 230–250 | 0.8–1.2 MPa then 2.0–2.4 MPa | |

| Hydroaminomethylation | [Rh(cod)Cl]₂ | 120 | 50 | acs.org |

| Preparation of DMAP catalyst | - | 130 | - | academie-sciences.fr |

Catalyst Loading and Substrate-to-Catalyst Ratio

The efficiency of a catalytic process is highly dependent on the catalyst loading and the substrate-to-catalyst ratio. In the synthesis of mono-N-methylaniline using a Ni/ZnAlOₓ catalyst, a catalyst loading of 26.5 mol% was used. researchgate.net For palladium-catalyzed cross-coupling reactions, catalyst loadings are often in the range of 0-5 mol%. acs.org Specifically, for Suzuki-Miyaura reactions, a popular choice for catalyst loading is 5 mol%. acs.org In a photocatalytic oxidative C(sp3)-H/N–H cross-dehydrogenative coupling, a photocatalyst loading of 2.0 mol% was found to be optimal. acs.org

The turnover number (TON) is a measure of catalyst activity, and achieving a high TON is desirable. In one study, an oligopeptide organocatalyst achieved approximately 1.2 x 10⁵ turnovers. nih.gov The concentration of the catalyst, often expressed in parts per million (ppm), can also significantly affect the reaction outcome. acs.org For instance, in a large-scale Stille reaction, a 5 mol% catalyst loading was employed. acs.org

The table below provides examples of catalyst loading in various relevant reactions.

| Reaction Type | Catalyst | Catalyst Loading (mol%) | Reference |

| Mono-N-methylation of aniline | Ni/ZnAlOₓ | 26.5 | researchgate.net |

| Suzuki-Miyaura cross-coupling | Palladium-based | ~5 | acs.org |

| Photocatalytic C-H/N-H coupling | 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) (TPT) | 2.0 | acs.org |

| Asymmetric intramolecular hydroamination | [Rh(cod)2]BF4 | - | acs.org |

| Large-scale Stille reaction | Palladium-based | 5 | acs.org |

Solvent Effects in Catalytic Synthesis

The choice of solvent can profoundly influence the outcome of a catalytic reaction, affecting reaction rates, selectivity, and catalyst solubility. In a study on the photocatalytic synthesis of N-Mannich bases, N,N-dimethylformamide (DMF) was identified as the optimal solvent. acs.org For the synthesis of gem-difluorinated compounds, a solvent-free approach was found to be highly efficient, significantly reducing reaction time compared to when dichloromethane (B109758) (DCM) was used as a solvent. mdpi.com

In acid-catalyzed reactions of ortho-quinone methides with arylamines, the solvent was found to be a switch for chemoselectivity between N-alkylation and para C-alkylation. acs.org For instance, using pentafluorophenol (B44920) as a catalyst, the reaction in toluene (B28343) yielded the N-alkylation product, while in hexafluoroisopropanol (HFIP), the para C-alkylation product was favored. acs.org The control of solvent and catalyst/ligand loadings is also crucial in the intermolecular hydroamination of vinyl arenes. acs.org

The following table illustrates the effect of different solvents on the yield of a product in an acid-catalyzed reaction.

| Catalyst | Solvent | Yield of N-alkylation product (%) | Yield of C-alkylation product (%) | Reference |

| C₆F₅OH | CH₃NO₂ | 45 | 0 | acs.org |

| C₆F₅OH | Toluene | 87 | 0 | acs.org |

| C₆F₅OH | iPrOH | 25 | 0 | acs.org |

| C₆F₅OH | TFE | 38 | 20 | acs.org |

| C₆F₅OH | HFIP | 12 | 69 | acs.org |

Alternative Synthetic Routes to this compound

Beyond direct catalytic N-alkylation, several alternative synthetic strategies can be employed to construct the this compound molecule. These often involve the functionalization of precursors or multi-step pathways.

Precursor Functionalization Strategies

This approach involves modifying a pre-existing molecule that already contains some of the structural features of the target compound. One such strategy is the functionalization of an aniline derivative. For example, halogenated anilines can be synthesized by treating N,N-dialkylaniline N-oxides with thionyl halides. nih.govnsf.gov Another relevant precursor functionalization is the oxidative iodination of N,N-dimethylaniline to produce 4-iodo-N,N-dimethylaniline, which can then potentially undergo further reactions.

A domino reaction strategy has been reported for the synthesis of functionalized ortho-fluoroanilines from acyclic fluoro-nitrostyrenes and α,α-dicyanoolefine precursors. rsc.org This metal-free, four-step domino process allows for the formation of the aromatic ring and the installation of both the amine and fluorine groups in a single operation. rsc.org Electrophilic aromatic substitution on N,N-dimethylaniline is another common method for introducing substituents onto the aromatic ring.

Multi-step Organic Synthesis Pathways

Multi-step synthesis involves a sequence of reactions to build the target molecule from simpler starting materials. savemyexams.comphysicsandmathstutor.com The synthesis of this compound can be envisioned through various multi-step pathways. A plausible route could start from 4-fluoro-2-methylaniline, which is commercially available. chemicalbook.com This precursor could then undergo N-methylation.

Another potential multi-step pathway could involve the condensation of 3,4-dimethylaniline (B50824) with 2-fluorobenzaldehyde (B47322) to form an imine, followed by reduction. vulcanchem.com Although this example leads to a different isomer, the principle of forming a C-N bond via an imine intermediate is a common strategy in organic synthesis. A general approach to synthesizing amines involves the reduction of nitriles or amides. savemyexams.com For instance, a synthetic route could be designed starting from a nitrotoluene derivative, which is then reduced to the corresponding aniline, followed by fluorination and N-methylation steps.

A hypothetical multi-step synthesis could be:

Nitration of a suitable toluene derivative.

Reduction of the nitro group to an amine.

Introduction of the fluorine atom via a Sandmeyer reaction or electrophilic fluorination.

N-methylation of the resulting aniline.

These pathways require careful planning of the order of reactions to ensure correct regioselectivity and to avoid unwanted side reactions. youtube.com

Elucidation of Reaction Pathways

The formation of this compound from 4-fluoro-2-methylaniline and a methylating agent like methanol involves complex reaction cascades. The "borrowing hydrogen" mechanism is a widely accepted pathway for the N-methylation of amines using alcohols. acs.orgnih.govunivie.ac.at This strategy is atom-economical and environmentally benign as the only byproduct is water. nih.gov

Borrowing Hydrogen Mechanism in N-Methylation

The borrowing hydrogen (BH) methodology involves a sequence of three main steps: dehydrogenation, functionalization, and hydrogenation. univie.ac.at In the context of N-methylation of anilines with methanol, the process is initiated by the catalyst abstracting hydrogen from the alcohol to form a metal-hydride species and an aldehyde intermediate. univie.ac.atnih.gov This is followed by the condensation of the aldehyde with the amine to form an imine or enamine. Finally, the metal-hydride species reduces the imine/enamine intermediate to the desired N-methylated product, regenerating the catalyst for the next cycle. nih.gov This redox-neutral process avoids the need for external reducing agents. univie.ac.at Various transition metal catalysts, including those based on ruthenium, iridium, and non-noble metals, have been employed for this transformation. acs.orgnih.gov

Deuterium labeling studies using deuterated methanol (CD3OD or CH3OD) have provided strong evidence for the borrowing hydrogen mechanism in the N-methylation of amines. acs.orgnih.gov These experiments help to trace the path of the hydrogen atoms throughout the reaction sequence.

Role of Aldehyde Intermediates in Product Selectivity

The in-situ generation of aldehyde intermediates, such as formaldehyde from methanol, is a critical step in the borrowing hydrogen catalytic cycle. nih.govacs.org The concentration and reactivity of these aldehyde intermediates play a significant role in determining the selectivity between mono- and di-N-methylated products. researchgate.net In the synthesis of N,N-dimethylaniline, the reaction proceeds through the formation of N-methylaniline as an intermediate. rsc.org

The selectivity of the reaction can be influenced by various factors, including the nature of the catalyst, the reaction temperature, and the presence of additives. For instance, in certain catalytic systems, the active surface of the catalyst is key for the activation of methanol to form the aldehyde intermediate, and the concentration of this intermediate critically influences the product selectivity. researchgate.net The choice of solvent can also impact the reaction, with some solvents potentially acting as promoters. rsc.org

Catalytic Site Identification and Reactivity Studies

The efficiency and selectivity of this compound synthesis are highly dependent on the catalyst used. Both heterogeneous and homogeneous catalysts have been investigated, with a focus on identifying the active sites and understanding their reactivity.

Active Sites on Heterogeneous Catalysts (e.g., Cu surface)

Heterogeneous catalysts, particularly those based on copper, have been extensively studied for the N-methylation of anilines. The active sites on these catalysts are often composed of metallic copper (Cu⁰) and copper(I) species (Cu⁺) dispersed on a support material like alumina (B75360) (Al₂O₃). google.com The specific surface area of the catalyst is also a crucial parameter, with values in the range of 20-60 m²/g being reported as effective. google.com

In some skeletal copper-based catalysts, the active copper surface has been identified as the primary site for the activation of methanol to form the aldehyde intermediate. researchgate.net The presence of different copper species can influence the catalytic activity and selectivity of the reaction.

| Catalyst Component | Role in N-Methylation |

| Cu⁰ | Believed to be involved in the dehydrogenation and hydrogenation steps of the borrowing hydrogen mechanism. |

| Cu⁺ | Thought to play a role in the activation of the amine and the formation of the imine intermediate. |

| Al₂O₃ Support | Provides a high surface area for the dispersion of the active copper species and can influence the overall catalyst stability and performance. |

Influence of Co-catalysts and Promoters (e.g., Zn)

The addition of co-catalysts or promoters can significantly enhance the performance of the primary catalyst. Zinc (Zn) has been shown to be an effective promoter in copper-based catalysts for the N-methylation of amines. researchgate.net In Ni/ZnAlO catalysts, the presence of zinc was found to be crucial for achieving high selectivity towards mono-N-methylated products. researchgate.net

The role of the promoter can be multifaceted, including:

Modification of the electronic properties of the active metal: This can influence the adsorption of reactants and the activation barriers of key reaction steps.

Improvement of catalyst dispersion and stability: Promoters can prevent the sintering of active metal particles, leading to a longer catalyst lifetime.

Creation of new active sites: The interface between the active metal and the promoter can sometimes exhibit unique catalytic properties.

In the context of Ni/ZnAlO catalysts, the calcination and reduction temperatures during catalyst preparation were found to significantly impact the catalyst's structure and performance. researchgate.net

Kinetic Analysis of this compound Formation

Kinetic studies are essential for understanding the reaction rates and the factors that influence them. The kinetics of N-dealkylation, a related reaction, have been studied to distinguish between different mechanistic pathways, such as single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov

For the synthesis of N,N-dimethylaniline, kinetic investigations have shown that the reaction rate is influenced by temperature and pressure. google.com In the oxidation of 2,3-dimethylaniline, a stopped-flow kinetic study revealed the formation of a ternary intermediate complex, and the rate law for its formation was determined under pseudo-first-order conditions. bcrec.id

While specific kinetic data for the formation of this compound is not extensively detailed in the provided search results, the general principles of N-alkylation kinetics can be applied. The rate of reaction is expected to depend on the concentrations of the reactants (4-fluoro-2-methylaniline and the methylating agent), the catalyst loading, and the temperature. The determination of kinetic parameters such as the rate constant and activation energy would require dedicated experimental studies.

| Parameter | Influence on Reaction Kinetics |

| Temperature | Generally, an increase in temperature increases the reaction rate, but can also affect selectivity. |

| Reactant Concentration | The rate of reaction is typically dependent on the concentration of both the amine and the methylating agent. |

| Catalyst Loading | A higher catalyst loading usually leads to a faster reaction rate, up to a certain point where mass transfer limitations may become significant. |

Determination of Reaction Orders and Rate Laws

The determination of reaction orders and the corresponding rate laws are fundamental to understanding the mechanism of a chemical reaction. For the N-methylation of anilines, the rate of reaction is typically dependent on the concentrations of the aniline substrate and the methylating agent.

A general rate law for the N-methylation of an aniline derivative can be expressed as:

Rate = k[Aniline]x[Methylating Agent]y

Where:

k is the rate constant.

[Aniline] is the concentration of the aniline derivative (e.g., 4-fluoro-2-methylaniline).

[Methylating Agent] is the concentration of the methylating agent (e.g., methanol, carbon dioxide/hydrogen).

x and y are the reaction orders with respect to the aniline and the methylating agent, respectively.

Experimental data from initial rates experiments are used to determine the values of x and y. youtube.com For instance, in the oxidative coupling reaction of aniline with promethazine, the reaction was found to follow a first-order kinetic model. researchgate.net While this is a different reaction type, it highlights the methodologies used to determine reaction order.

In the context of N-methylation of anilines with methanol over heterogeneous catalysts, the reaction kinetics can be complex and may also depend on the catalyst surface area and the adsorption/desorption of reactants and products. epa.gov For example, in the selective mono-N-methylation of aniline with methanol on a Cu1-xZnxFe2O4 catalyst, desorption of the product, N-methylaniline, was suggested to be a limiting factor in the methylation kinetics. epa.gov

Table 1: Hypothetical Initial Rates Data for the N-methylation of 4-Fluoro-2-methylaniline

| Experiment | Initial [4-Fluoro-2-methylaniline] (M) | Initial [Methylating Agent] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

This table is illustrative and based on general principles of chemical kinetics. Specific experimental data for this compound was not found in the search results.

From this hypothetical data, doubling the concentration of 4-fluoro-2-methylaniline while keeping the methylating agent constant doubles the initial rate, suggesting the reaction is first order with respect to the aniline (x=1). Similarly, doubling the concentration of the methylating agent while keeping the aniline constant doubles the initial rate, indicating the reaction is also first order with respect to the methylating agent (y=1). Therefore, the hypothetical rate law would be:

Rate = k[4-Fluoro-2-methylaniline][Methylating Agent]

Activation Energy Calculations and Rate-Limiting Steps

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a crucial parameter in understanding reaction kinetics. It can be determined from the temperature dependence of the rate constant using the Arrhenius equation.

In a study on the N-methylation of aniline with CO2/H2 over an Ag/Al2O3 catalyst, the energy barrier for the rate-determining step of monomethylation was found to be significantly lower than that of overmethylation (0.34 eV vs. 0.58 eV), favoring the formation of the monomethylated product. uni-muenchen.de For the oxidative coupling of aniline and promethazine, the activation energy was determined to be 9.3369 kJ/mol. researchgate.net Another study on intramolecular charge transfer in 4-fluoro-N,N-dimethylaniline observed an activation energy of 4 kJ/mol for the LE ICT reaction. researchgate.net

Table 2: Activation Energies for Related Aniline Reactions

| Reactants | Catalyst/Conditions | Activation Energy (Ea) | Rate-Limiting Step | Reference |

| Aniline + CO₂/H₂ | Ag/Al₂O₃ | 0.34 eV (monomethylation) | Not explicitly stated | uni-muenchen.de |

| Aniline + Promethazine | Oxidative Coupling | 9.3369 kJ/mol | Not explicitly stated | researchgate.net |

| Aniline + Methanol | Zeolite H-Y | Not specified | Formation of surface methoxy (B1213986) groups | capes.gov.br |

| 4-fluoro-N,N-dimethylaniline | Intramolecular Charge Transfer | 4 kJ/mol | - | researchgate.net |

In-situ and Operando Spectroscopic Studies of Reaction Mechanisms

In-situ and operando spectroscopic techniques are powerful tools for investigating reaction mechanisms under actual reaction conditions. These methods allow for the direct observation of intermediates and catalyst surface species, providing valuable insights into the reaction pathway.

For the N-methylation of anilines, in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and in-situ Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy have been particularly informative.

An in-situ DRIFTS study of the N-methylation of aniline with CO2/H2 over an Ag/Al2O3 catalyst identified a key intermediate formed from CO2 and H2 on the catalyst surface. uni-muenchen.de The study also showed the formation of an ammonium (B1175870) salt by the secondary amine, which reduces its reactivity and helps in achieving selective monomethylation. uni-muenchen.de In another DRIFTS study on the selective mono-N-methylation of aniline with methanol over a Cu1-xZnxFe2O4 catalyst, it was observed that aniline adsorbs on the Lewis acid sites of the catalyst. epa.gov

In-situ 13C MAS NMR spectroscopy has been used to study aniline alkylation with methanol on a zeolite H-Y catalyst. capes.gov.br These studies revealed that surface methoxy groups are the species responsible for aniline alkylation. capes.gov.br Furthermore, in-situ stopped-flow MAS NMR experiments identified N-methyleneaniline as an intermediate in the formation of N-methylaniline on a basic zeolite catalyst. researchgate.net This suggests a mechanism involving the dehydrogenation of methanol to formaldehyde, condensation with aniline to form N-methyleneaniline, followed by hydrogenation to the final product. researchgate.net

Table 3: Spectroscopic Techniques and Key Findings in Aniline N-Methylation

| Spectroscopic Technique | Reaction System | Key Findings | Reference |

| In-situ DRIFTS | Aniline + CO₂/H₂ over Ag/Al₂O₃ | Identification of a key intermediate from CO₂ and H₂; observation of ammonium salt formation. | uni-muenchen.de |

| In-situ DRIFTS | Aniline + Methanol over Cu₁-ₓZnₓFe₂O₄ | Aniline adsorbs on Lewis acid sites; product desorption can be rate-limiting. | epa.gov |

| In-situ ¹³C MAS NMR | Aniline + Methanol over Zeolite H-Y | Surface methoxy groups are the alkylating agents; their formation is the rate-limiting step. | capes.gov.br |

| In-situ Stopped-Flow MAS NMR | Aniline + Methanol over basic zeolite | Identification of N-methyleneaniline as a reaction intermediate. | researchgate.net |

Computational Chemistry and Theoretical Studies on 4 Fluoro N,2 Dimethylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of 4-Fluoro-N,2-dimethylaniline at a molecular level. Methods like Density Functional Theory (DFT) are instrumental in elucidating its electronic properties. tci-thaijo.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability of a molecule. malayajournal.org A smaller gap generally suggests higher reactivity.

For aniline (B41778) derivatives, the HOMO is typically centered on the nitrogen atom and the aromatic ring, indicating these areas are electron-rich and thus nucleophilic. Conversely, the LUMO represents the electron-accepting ability of the molecule. tci-thaijo.org In this compound, the electron-donating dimethylamino group and the electron-withdrawing fluorine atom influence the energy levels of these orbitals. DFT calculations for similar compounds like 4-fluoro-N,N-dimethylaniline show that the HOMO is primarily located on the nitrogen and the aromatic ring. tci-thaijo.org The HOMO-LUMO gap for 4-fluoro-N,N-dimethylaniline has been a subject of study, with a reported large energy gap between the two lowest singlet excited states, suggesting a lack of intramolecular charge transfer. nih.govacs.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 4-Fluoro-N,N-dimethylaniline | -5.42 | -0.89 | 4.53 |

| N,N-Dimethylaniline | -5.54 | -0.82 | 4.72 |

| 4-Methyl-N,N-dimethylaniline | -5.48 | -0.85 | 4.63 |

| 4-Bromo-N,N-dimethylaniline | -5.50 | -1.02 | 4.48 |

Note: The data in the table is based on DFT calculations for related compounds and serves as a comparative reference. tci-thaijo.org

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule is crucial for predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps are a visual tool used to identify regions prone to electrophilic or nucleophilic attack. tci-thaijo.org In an MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas represent positive electrostatic potential (electron-poor). malayajournal.org

For aniline derivatives, the nitrogen atom and the aromatic ring typically exhibit a negative potential, making them susceptible to electrophilic attack. Mulliken charge analysis, another computational tool, quantifies the charge on each atom. In related N,N-dimethylaniline compounds, the nitrogen atom carries a partial negative charge due to its electron-donating nature. The fluorine atom in this compound, being highly electronegative, will also influence the charge distribution across the aromatic ring. DFT studies on similar molecules confirm that the para-carbon and ortho-positions relative to the nitrogen are often enhanced in nucleophilicity.

Molecular Geometry Optimization and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For complex molecules, conformational analysis is performed to identify different spatial arrangements (conformers) and their relative energies.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N | ~1.39 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Angle | C-N-C | ~118° |

| Dihedral Angle | C-C-N-C | Variable (depends on conformer) |

Note: The values are approximate and based on DFT calculations for similar aniline structures. tci-thaijo.orgiucr.org

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. For instance, DFT calculations have been successfully used to reproduce the experimental ¹³C NMR chemical shifts of fluoroarene ligands, including 4-fluoro-N,N-dimethylaniline, and their tricarbonylchromium complexes. rsc.org

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational models can calculate these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. These calculated frequencies help in the assignment of experimental IR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. Studies on 4-fluoro-N,N-dimethylaniline have used high-level quantum chemical methods to examine its fluorescence behavior and deactivation pathways of its photoexcited states. nih.govx-mol.com These calculations help in understanding the nature of the excited states, such as whether they involve intramolecular charge transfer (ICT). nih.gov

| Spectroscopy | Parameter | Value | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) for -N(CH₃)₂ | ~2.87 ppm | rsc.org |

| ¹³C NMR | Chemical shifts for fluoroarenes | Calculations show good agreement with experiment | rsc.org |

| UV-Vis | Excited state energy gap ΔE(S₁,S₂) in n-hexane for 4-fluoro-N,N-dimethylaniline | 8300 cm⁻¹ | nih.govacs.org |

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry can be used to model the step-by-step process of a chemical reaction, known as the reaction mechanism. This involves identifying reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

While specific reaction mechanism modeling for this compound is not widely documented, studies on related aniline derivatives provide a framework. For example, the oxidative radical cyclization of N-arylacrylamides has been studied, proposing mechanisms that involve radical addition and cyclization steps. beilstein-journals.org Computational modeling could be applied to elucidate the preferred pathways for reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, by calculating the activation energies for different potential routes.

Quantitative Structure-Activity Relationships (QSAR) for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Applications of 4 Fluoro N,2 Dimethylaniline As a Key Synthetic Building Block

Role in the Synthesis of Novel Fluoroaromatic Compounds

4-Fluoro-N,2-dimethylaniline serves as a valuable precursor in the synthesis of a variety of fluoroaromatic compounds. The presence of the fluorine atom significantly influences the electronic properties of the aromatic ring, often enhancing the biological activity and modifying the reactivity of the resulting molecules. The fluorinated structure can increase the potency and selectivity of pharmaceutical compounds.

One key application involves its use in the preparation of other substituted fluorinated benzenes. For instance, it can be a starting material for producing compounds like 1-fluoro-2,5-dimethylbenzene and 1-fluoro-3,4-dimethylbenzene through diazotization reactions followed by reduction. google.com Additionally, it is used in the synthesis of more complex molecules where the fluoro-dimethylaniline moiety is incorporated into a larger scaffold. For example, it can be used to create fluorinated pyrroloquinazolinones through photoelectrocatalytic carbocyclization reactions. beilstein-journals.org

The synthesis of fluoroaromatic compounds is crucial in medicinal chemistry and materials science. dokumen.pub The introduction of fluorine can alter properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Research has shown that derivatives of fluorinated anilines are investigated for their potential as anticancer agents.

Interactive Data Table: Examples of Fluoroaromatic Compounds Synthesized from or Related to this compound

| Compound Name | Synthetic Application/Relevance | Reference |

| 1-Fluoro-2,5-dimethylbenzene | Can be synthesized from related anilines via diazotization. | google.com |

| 1-Fluoro-3,4-dimethylbenzene | Can be synthesized from related anilines via diazotization. | google.com |

| Fluorinated pyrroloquinazolinones | Synthesized via photoelectrocatalytic carbocyclization of N-arylacrylamides. | beilstein-journals.org |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | A labeling reagent with high reactivity towards amines. | researchgate.net |

Utilization in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. openmedicinalchemistryjournal.com this compound provides a valuable starting point for the synthesis of various heterocyclic systems due to the reactivity of its amino group and the influence of its substituents on the aromatic ring.

The amino group can participate in cyclization reactions to form fused heterocyclic rings. For example, substituted anilines are used in the synthesis of quinazolines. researchgate.net Specifically, the reaction of a substituted anthranilic acid (a related aniline (B41778) derivative) with urea (B33335), followed by chlorination with POCl3 in the presence of N,N-dimethylaniline, is a step in the formation of 2,4-dichloroquinazoline, a key intermediate for further elaboration into complex heterocyclic structures. researchgate.net

Furthermore, the principles of using substituted anilines extend to the synthesis of other heterocycles like benzothiazines and benzoxazoles, which are known to possess a wide range of biological activities, including antimicrobial and antihypertensive properties. openmedicinalchemistryjournal.comnih.gov The fluorine and methyl groups on the aniline ring can modulate the properties of the final heterocyclic product.

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are an efficient strategy for constructing complex molecules. unimi.it While specific examples directly using this compound are not detailed, the general strategies involving N-allyl aminophenols and other aniline derivatives in palladium-catalyzed or iodine-mediated cyclizations to form morpholines, benzoxazines, and other heterocycles highlight the potential of this building block in such transformations. unimi.it

Precursor for Advanced Organic Materials

The unique electronic and physical properties conferred by the fluorine atom make this compound and its derivatives attractive for the development of advanced organic materials. chemimpex.com Fluorinated compounds are utilized in the creation of specialty polymers with enhanced thermal stability and chemical resistance, which are beneficial for applications in demanding environments like the automotive and aerospace industries. chemimpex.com

While direct polymerization of this compound is not commonly reported, its derivatives can be incorporated into larger polymer backbones or used as monomers. The electron-withdrawing nature of fluorine can influence the electronic properties of conjugated polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the aniline moiety itself is a well-known component of conducting polymers like polyaniline. The introduction of fluorine and methyl groups can be used to fine-tune the solubility, processability, and electronic properties of such materials. The study of fluorinated aromatic compounds in liquid crystals and for photolithography in the electronics industry points to the broader potential of fluorinated building blocks like this compound in materials science. dokumen.pub

Derivatization to Form Substituted Amines and Amides

The primary amino group of this compound is a key functional handle for a variety of chemical transformations, allowing for its derivatization into a wide range of substituted amines and amides. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Primary and secondary amines are commonly derivatized through nucleophilic substitution reactions with reagents like acyl chlorides and arylsulfonyl chlorides to form amides. greyhoundchrom.com For instance, this compound can react with an acyl chloride (R-COCl) in the presence of a base to yield the corresponding N-(4-fluoro-2-methylphenyl)acetamide derivative. This type of reaction is widely used to introduce new functional groups and to build larger molecules.

Derivatization is also a crucial technique in analytical chemistry for enhancing the detection of compounds. researchgate.netgreyhoundchrom.com Reagents such as 2-(9-carbazole)-ethyl-chloroformate (CEOC) and N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) are used to create fluorescent or easily ionizable derivatives of amines, which facilitates their analysis by techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.netnih.gov Although these examples use other amines, the principle is directly applicable to this compound.

The formation of substituted amines can also be achieved through reactions like N-alkylation. The synthesis of mono-N-methyl anilines via formimidate intermediates is a general method that can be applied to anilines. researchgate.net

Interactive Data Table: Common Derivatization Reactions of Anilines

| Reagent Type | Product Type | General Reaction |

| Acyl Chloride (R-COCl) | Amide | R-NH₂ + R'-COCl → R-NHCOR' + HCl |

| Arylsulfonyl Chloride (Ar-SO₂Cl) | Sulfonamide | R-NH₂ + Ar-SO₂Cl → R-NHSO₂Ar + HCl |

| Alkyl Halide (R'-X) | Substituted Amine | R-NH₂ + R'-X → R-NHR' + HX |

| Isocyanate (R'-NCO) | Urea | R-NH₂ + R'-NCO → R-NHCONHR' |

Application in Cross-Coupling Reactions as a Coupling Partner

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgyale.edu While anilines themselves are not the most common coupling partners in their underivatized form, they are precursors to compounds that are widely used in these reactions.

For instance, anilines can be converted to aryl halides or triflates, which are excellent electrophilic partners in reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. mdpi-res.com The Balz-Schiemann reaction, which converts an arylamine to an aryl fluoride (B91410) via a diazonium salt, is a classic example of transforming the amino group into a versatile handle for cross-coupling. dokumen.pub

More directly, N-aryl tertiary amines can undergo direct C-H vinylation in photoredox-catalyzed reactions, coupling with vinyl sulfones to produce allylic amines. acs.org This demonstrates a modern approach where the aniline derivative itself participates in a C-H functionalization type of cross-coupling.

In the context of the Buchwald-Hartwig amination, which forms C-N bonds, aniline derivatives are the key nucleophilic partners that couple with aryl halides or triflates. acs.org While this compound would be the product of such a reaction if 4-fluoro-2-methyl-bromobenzene were coupled with an amine, its structural motif is central to the types of molecules synthesized via this powerful methodology. The presence of the fluorine atom can influence the reactivity and success of these coupling reactions. mdpi-res.com

Derivatization and Further Functionalization Strategies for 4 Fluoro N,2 Dimethylaniline

Reactions at the N-Methylamino Moiety

The secondary N-methylamino group is a key site for derivatization, allowing for the introduction of various functional groups through reactions like acylation, sulfonylation, alkylation, and arylation.

The nitrogen atom in 4-fluoro-N,2-dimethylaniline is nucleophilic and can readily react with acylating and sulfonylating agents.

Acylation: Acylation of the secondary amine can be achieved using standard reagents such as acyl chlorides or acid anhydrides to form the corresponding amides. A modern approach for one-pot amide bond formation involves the use of pentafluoropyridine (B1199360) (PFP) to activate carboxylic acids, which then react with the amine. ntd-network.org This method avoids the need for generating highly reactive acyl chlorides separately.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. Recent advancements in this area include electrochemical methods. For instance, an electrochemical approach has been developed for the C-H sulfonylation of N,N-dialkylanilines, which introduces the sulfonyl group at the ortho position of the aromatic ring rather than on the nitrogen atom. acs.org While this particular study focuses on ring functionalization, it highlights the diverse reactivity that can be achieved with sulfonylating agents.

N-Alkylation: The introduction of a second alkyl group onto the nitrogen atom converts the secondary amine into a tertiary amine. However, a significant challenge in the N-methylation of secondary amines is controlling the reaction to prevent over-alkylation, which leads to the formation of a quaternary ammonium (B1175870) salt. researchgate.netdur.ac.uk The use of methanol (B129727) as a methylating agent over heterogeneous nickel catalysts has been explored for selective mono-N-methylation of primary amines, but achieving selectivity with secondary amines remains difficult. researchgate.net In the case of this compound, the steric hindrance provided by the ortho-methyl group may somewhat reduce the rate of the second alkylation step, potentially offering a degree of selectivity.

N-Arylation: C-N bond formation to achieve N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. eie.gr In this type of reaction, this compound would serve as the amine nucleophile, reacting with an aryl halide in the presence of a palladium catalyst to form a tertiary arylamine. eie.gr

Acylation and Sulfonylation Reactions

Electrophilic Aromatic Substitution Reactions on the Fluoro-Substituted Phenyl Ring

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is determined by the combined directing effects of the three substituents: the N-methylamino group, the methyl group, and the fluorine atom.

The directing effects of the substituents on the aromatic ring are crucial for predicting the site of electrophilic attack.

N-Methylamino Group: This is a strongly activating, ortho-, para-directing group due to the resonance donation of the nitrogen's lone pair of electrons into the ring. masterorganicchemistry.com

Methyl Group: This is a weakly activating, ortho-, para-directing group through an inductive effect. masterorganicchemistry.com

Fluorine Atom: Fluorine is a deactivating group due to its strong inductive electron withdrawal (-I effect), but it is ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance (+M effect). libretexts.orgijrar.org

The powerful activating and directing effect of the N-methylamino group dominates the regioselectivity. masterorganicchemistry.com Since the position para to the amino group is occupied by the fluorine atom, incoming electrophiles are directed to the positions ortho to the amino group, which are C3 and C5. However, the methyl group at the C2 position provides significant steric hindrance at the C3 position. Consequently, electrophilic substitution is strongly predicted to occur at the C5 position, which is the least sterically hindered and is activated by the amino group.

| Substituent | Position | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -NHCH₃ | 1 | Strongly Activating | Ortho, Para |

| -CH₃ | 2 | Weakly Activating | Ortho, Para |

| -F | 4 | Weakly Deactivating | Ortho, Para |

Based on the directing effects, halogenation and nitration are expected to yield products substituted at the C5 position.

Halogenation: The bromination of anilines is a common electrophilic substitution reaction. For 2-fluoroaniline, bromination can be achieved using molecular bromine in the presence of a quaternary ammonium bromide catalyst to yield 4-bromo-2-fluoroaniline. google.com Applying the principles of regioselectivity to this compound, bromination would be expected to produce 5-bromo-4-fluoro-N,2-dimethylaniline.

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. orgsyn.org For instance, the nitration of p-fluoroaniline yields 4-fluoro-3-nitroaniline. google.com For this compound, the strong directing effect of the amino group would favor the formation of 4-fluoro-N,2-dimethyl-5-nitroaniline.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ | 5-Bromo-4-fluoro-N,2-dimethylaniline |

| Nitration | HNO₃, H₂SO₄ | 4-Fluoro-N,2-dimethyl-5-nitroaniline |

Regioselectivity and Directing Effects of Substituents

Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. acs.org this compound can participate in these reactions in several ways.

The C-F bond is generally less reactive in oxidative addition steps of cross-coupling reactions compared to C-Cl, C-Br, and C-I bonds, making direct coupling at the C4 position challenging. However, modern synthetic methods provide alternative pathways.

C-H Activation: The electron-rich nature of the aniline (B41778) ring makes it a suitable substrate for direct C-H activation/functionalization reactions. researchgate.net The N-methylamino group can act as a directing group to facilitate C-H bond activation at the ortho positions (C3 and C5). Given the steric hindrance at C3, functionalization via C-H activation would likely occur at the C5 position.

C-N Bond Formation: As mentioned previously, the compound can serve as the amine component in palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination to form N-aryl derivatives. eie.gr

C-C Bond Formation: While direct C-F coupling is difficult, C-C bonds could be introduced following a halogenation step (e.g., bromination at C5) via reactions like the Suzuki or Stille coupling, where the newly introduced halogen acts as the leaving group.

Synthesis of Analogs with Modified Substitution Patterns

The strategic modification of the substitution pattern of this compound is crucial for developing new analogs with tailored electronic and steric properties. These modifications can be achieved through various synthetic strategies, including the introduction of new substituents onto the aromatic ring or the construction of fused heterocyclic systems. Such analogs are valuable in fields like medicinal chemistry and materials science, where fine-tuning of molecular properties is essential. rsc.org

One primary approach involves the derivatization of a pre-functionalized fluoroaniline (B8554772) core. For instance, a practical synthetic route has been developed for 2-fluoro-4-substituted aminoanilines starting from 2-fluoro-4-bromaniline. This method involves a two-step process: protection of the amino group, followed by a palladium-catalyzed reaction with various amines to replace the bromine atom. The final deprotection step yields the desired 4-substituted analogs. google.com This strategy allows for the introduction of a diverse range of amino groups at the 4-position.

A domino reaction strategy offers an efficient, metal-free approach to constructing functionalized ortho-fluoroanilines from acyclic precursors. rsc.org This method demonstrates the synthesis of complex aniline derivatives that can serve as building blocks for further functionalization. For example, these newly synthesized ortho-fluoroanilines can be used to create fluorinated azo dyes by forming a diazonium cation, which then reacts with a nucleophile like N,N-dimethylaniline. rsc.org

Furthermore, this compound and its parent compound, 4-fluoro-N,N-dimethylaniline, can serve as precursors for synthesizing complex heterocyclic structures. A notable example is the photochemical electron donor-acceptor (EDA) mediated annulation with maleimides to create fluorinated tetrahydroquinoline scaffolds. nih.gov These tetrahydroquinolines are recognized as important pharmacophores in drug discovery. nih.gov The fluorinated products are particularly useful for bioassays involving ¹⁹F ligand-observed NMR. nih.gov Similarly, functionalized ortho-fluoroanilines have been converted into (tetrahydro)quinazoline derivatives, which are investigated for their potential biological activities. rsc.org

The synthesis of various substituted anilines highlights the versatility of these modification strategies. Research has documented the preparation of numerous N- and/or 2-substituted 4-fluoroanilines, demonstrating the wide range of possible structural variations. researchgate.net

The table below summarizes examples of synthesized analogs with modified substitution patterns, detailing the starting materials and the resulting products.

| Starting Material | Key Reagents/Catalysts | Product (Analog) | Reaction Type |

|---|---|---|---|

| 2-Fluoro-4-bromaniline | 1. Pivaloyl chloride (protection) 2. Various amines, Pd₂(dba)₃, Xantphos 3. 50% H₂SO₄ (aq) (deprotection) | 2-Fluoro-4-(substituted amino)aniline | Palladium-catalyzed amination google.com |

| 4-Fluoro-N,N-dimethylaniline | Maleimides | Fluorinated tetrahydroquinolines | Photochemical [2+2] cycloaddition nih.gov |

| Functionalized ortho-fluoroaniline | tert-Butylnitrite, N,N-dimethylaniline | Fluorinated azo dye | Azo coupling rsc.org |

| Functionalized ortho-fluoroaniline | - | (Tetrahydro)quinazoline derivatives | Cyclization rsc.org |

The following table lists specific examples of synthesized analogs, providing a more detailed view of the structural modifications achieved.

| Product Name | Starting Aniline | Yield | Reference |

|---|---|---|---|

| 4-Bromo-N,2-dimethylaniline | 4-Bromo-2-methylaniline | 77% | rsc.org |

| 2-Chloro-4-fluoro-N-methylaniline | 2-Chloro-4-fluoroaniline | 83% | rsc.org |

| 2-Bromo-N,4-dimethylaniline | 2-Bromo-4-methylaniline | 78% | rsc.org |

| 2-Fluoro-4-(pyrrolidin-1-yl)aniline | N-(2-fluoro-4-(pyrrolidin-1-yl)phenyl)pivalamide | - | google.com |

| 2-Fluoro-4-morpholinoaniline | N-(2-fluoro-4-morpholinophenyl)pivalamide | - | google.com |

Catalyst Design and Performance Evaluation in 4 Fluoro N,2 Dimethylaniline Synthesis

Rational Design of Heterogeneous Catalysts for Selective N-Methylation

The selective N-methylation of anilines to their corresponding N-methyl or N,N-dimethyl derivatives is a significant transformation in organic synthesis. The rational design of heterogeneous catalysts for this process focuses on creating active sites that favor the desired methylation pathway while suppressing side reactions. For the synthesis of 4-Fluoro-N,2-dimethylaniline, the catalyst must efficiently facilitate the methylation of the secondary amine group of 4-fluoro-2-methylaniline (B1329321) without promoting undesired reactions such as ring methylation or over-methylation to form quaternary ammonium (B1175870) salts.

Key considerations in the rational design of these catalysts include:

Active Metal Species: Noble metals like palladium, platinum, and ruthenium, as well as non-noble metals such as copper and nickel, have shown catalytic activity for N-methylation. researchgate.netrsc.org The choice of metal influences the catalyst's activity and selectivity. For instance, copper-based catalysts have been noted for their high selectivity in N-methylation reactions. oup.comshokubai.org

Bifunctionality: Catalysts with both acidic and basic sites can be particularly effective. The basic sites can facilitate the activation of the methylating agent (e.g., methanol (B129727) or CO₂/H₂), while the acidic sites can activate the amine substrate. thieme-connect.de This bifunctionality is often achieved through the use of mixed metal oxides or supported metal catalysts on acidic or basic supports.

Preparation and Characterization of Catalytic Materials

The synthesis and characterization of catalytic materials are essential steps in developing effective catalysts for this compound production.

Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds, are versatile precursors for creating highly active and stable catalysts. frontiersin.orgmdpi.com Their general formula is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an interlayer anion. frontiersin.org The ability to vary the M(II) and M(III) cations allows for the fine-tuning of the catalyst's properties. mdpi.com

Common synthesis methods for LDHs include:

Co-precipitation: This is the most widely used method, involving the precipitation of metal nitrates or chlorides from a solution by adding a base. academie-sciences.frrsc.org The pH and temperature of the precipitation are crucial parameters that affect the crystallinity and particle size of the resulting LDH.

Urea (B33335) Hydrolysis: This method involves the slow hydrolysis of urea to generate a homogeneous precipitation of LDHs, often resulting in well-defined crystalline structures. academie-sciences.frrsc.org

Hydrothermal Synthesis: This technique employs high temperatures and pressures to crystallize LDHs, leading to materials with high purity and crystallinity. academie-sciences.frresearchgate.net

Sol-Gel Method: This method allows for the synthesis of very pure LDHs. academie-sciences.fr

Ultrasound-Assisted Synthesis: The use of ultrasound during precipitation can lead to smaller particle sizes and higher specific surface areas. academie-sciences.fr

Calcination of LDHs at elevated temperatures leads to the formation of Mixed Metal Oxides (MMOs). mdpi.commdpi.com This process involves the removal of interlayer water and anions, followed by the dehydroxylation of the brucite-like layers, resulting in a high-surface-area, intimately mixed oxide material. mdpi.comacs.org The temperature of calcination is a critical parameter that influences the final phase composition, surface area, and catalytic properties of the MMO. mdpi.commdpi.com For example, calcining a NiZnAl-LDH at 600 °C produces Ni/ZnAlOx mixed oxides. rsc.org

Subsequent reduction of the MMOs, typically under a hydrogen atmosphere, leads to the formation of highly dispersed reduced metal nanoparticles supported on the oxide matrix. rsc.org For instance, reducing Ni/ZnAlOx yields metallic nickel particles supported on a zinc-aluminum oxide matrix, creating an active catalyst for N-methylation reactions. rsc.org

A suite of characterization techniques is employed to understand the physicochemical properties of the synthesized catalysts:

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the catalyst, determine the crystallite size, and assess the layered structure of LDHs and the phase composition of MMOs. acs.orgresearchgate.net

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the catalyst's morphology, particle size, and the dispersion of metal nanoparticles on the support. researchgate.net

BET Surface Area Analysis: The Brunauer-Emmett-Teller (BET) method is used to measure the specific surface area of the catalyst, which is a crucial factor influencing catalytic activity. researchgate.net

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is an analytical technique used to determine the elemental composition of the catalyst, ensuring the desired metal loading has been achieved. researchgate.netuni-muenchen.de

Formation of Mixed Metal Oxides (MMOs) and Reduced Metal Catalysts

Catalyst Performance Metrics

The performance of a catalyst is evaluated based on several key metrics, which provide insights into its efficiency and effectiveness for the synthesis of this compound.

Catalyst activity is a measure of how fast a reaction proceeds in the presence of the catalyst. It is often expressed as the conversion of the reactant (e.g., 4-fluoro-2-methylaniline) per unit time.

Turnover Frequency (TOF) is a more specific measure of intrinsic catalytic activity. It is defined as the number of molecules of reactant converted per active site per unit time. A higher TOF indicates a more efficient catalyst at the molecular level. For supported metal catalysts, the TOF can be calculated based on the number of active metal sites, which can be determined through techniques like chemisorption. The TOF for the direct methylation of N-methylaniline with CO₂/H₂ has been shown to increase with decreasing mean size of Au nanoparticles, indicating that this is a structure-sensitive reaction. rsc.org

The table below presents a summary of catalyst performance in related aniline (B41778) methylation reactions, which can serve as a benchmark for the synthesis of this compound.

| Catalyst | Reactant | Methylating Agent | Temperature (°C) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Reference |

| Cu/CeO₂ | Aniline | CO₂/H₂ | 170 | 28 | 95 (to N-methylaniline) | - | thieme-connect.de |

| Pd/In₂O₃ | 4-fluoro-N-methylaniline | Formic Acid | 200 | 100 | 94 (to 4-fluoro-N,N-dimethylaniline) | - | researchgate.net |

| Ni/ZnAlOx | Aniline | Methanol | 160 | 97 | 66.6 (to N-methylaniline) | - | rsc.org |

| Ag/Al₂O₃ | Aniline | CO₂/H₂ | 230 | 83 | 96 (to N-methylaniline) | - | uni-muenchen.de |

| Au/γ-Al₂O₃ | N-methylaniline | CO₂/H₂ | 140 | - | - | up to 287 | rsc.org |

This data highlights the importance of catalyst composition, reaction conditions, and the choice of methylating agent in achieving high conversion and selectivity in aniline N-methylation reactions. The principles and findings from these related systems provide a strong foundation for the development of optimized catalysts for the specific synthesis of this compound.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Environmentally Benign Synthetic Routes

The imperative for green chemistry is driving research away from traditional synthetic methods that often rely on hazardous reagents and produce significant waste. imist.maresearchgate.net For the synthesis of substituted anilines, including 4-Fluoro-N,2-dimethylaniline, this means exploring alternatives to multi-step processes that may involve nitration followed by reduction. researchgate.netgoogle.com

Future efforts will likely focus on:

Catalytic C-H Amination: Direct C-H amination of arenes presents a more atom-economical route to anilines, avoiding the need for pre-functionalized starting materials. researchgate.net Research into catalysts that can selectively functionalize the C-H bonds of fluoro- and dimethyl-substituted benzene (B151609) rings will be crucial.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of fluoroanilines offers a highly selective and environmentally friendly alternative. acs.org Exploring and engineering enzymes that can tolerate and act on fluorinated substrates will be a key area of investigation.

Solvent-Free and Aqueous Reactions: Moving away from volatile organic solvents is a core principle of green chemistry. imist.ma Developing solvent-free reaction conditions, potentially using grinding techniques or reactions in water, can significantly reduce the environmental impact of synthesis. imist.maacs.org For instance, the use of water as a solvent in the synthesis of polysubstituted anilines has been demonstrated using nano phase-transfer catalysts. chemmethod.com

Alternative Reagents: Replacing toxic reagents is another critical aspect. For example, using less hazardous acetylating agents than acetic anhydride (B1165640) in related aniline (B41778) syntheses showcases a greener approach. ijtsrd.com

Integration of this compound Synthesis into Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and potential for higher yields and purity. mdpi.comnih.gov The integration of this compound synthesis into flow systems is a promising avenue for future research.

Key areas of development include:

Continuous Hydrogenation: For routes involving the reduction of a nitro precursor, continuous-flow hydrogenation in micro-packed bed reactors (µPBRs) can offer precise control over reaction conditions, leading to higher selectivity. mdpi.com

In-situ Generation of Reagents: Flow systems can facilitate the in-situ generation and immediate use of reactive or unstable intermediates, improving safety and efficiency. nih.gov

Automation and Optimization: The integration of automated feedback loops and machine learning algorithms can enable real-time optimization of reaction parameters in flow systems, leading to improved efficiency and robustness. nih.gov

Advanced In-situ Characterization Techniques for Real-time Mechanistic Insights

A deeper understanding of reaction mechanisms is essential for optimizing synthetic routes. Advanced in-situ characterization techniques allow researchers to monitor reactions as they happen, providing valuable data on intermediates, transition states, and reaction kinetics. nih.govup.ac.za

For the synthesis of this compound, these techniques can be applied to:

Spectroscopic Monitoring: Techniques like FTIR, Raman, and NMR spectroscopy can be used to follow the progress of reactions in real-time. up.ac.zanih.govmdpi.comprocess-instruments-inc.com For example, real-time NMR has been used to monitor the alkylation of adenine, revealing mechanistic details and helping to optimize reaction conditions. up.ac.za

Mass Spectrometry: Electrospray ionization-ion mobility spectrometry (ESI-IM) and other mass spectrometry techniques can identify and quantify reaction intermediates and products in real-time, even in complex mixtures. nih.govnih.govresearchgate.net

Theoretical Calculations: Density Functional Theory (DFT) calculations can complement experimental data, providing insights into reaction pathways and transition state energies, which can aid in the design of more efficient catalysts and reaction conditions. nih.govhku.hk

Exploration of Novel Catalytic Materials and Systems for Selective Transformations

Catalysis is at the heart of modern organic synthesis. The development of new catalytic materials is crucial for achieving high selectivity and efficiency in the synthesis of this compound.

Future research in this area will likely focus on:

Nanocatalysts: Nanostructured catalysts, such as those based on nickel, ruthenium, or palladium, can offer high surface area and unique catalytic properties, leading to enhanced reactivity and selectivity in aniline synthesis. acs.orgresearchgate.netbohrium.comnih.gov

Single-Atom Catalysts: These catalysts, where individual metal atoms are dispersed on a support, can maximize atom efficiency and provide well-defined active sites for highly selective transformations.

Heterogeneous Catalysts: The development of robust and recyclable heterogeneous catalysts is key to sustainable chemical production. bohrium.compku.edu.cn Magnetic nanoparticles are particularly promising as catalyst supports, allowing for easy separation and reuse. chemmethod.combohrium.comnih.gov

Ligand Development: For transition-metal-catalyzed reactions, the design of new ligands can be used to control the regioselectivity of C-H functionalization, for example, directing reactions to the ortho, meta, or para positions of an aniline derivative. nih.govacs.orgnih.gov

Application in Specialized Organic Synthesis and Materials Science Research

The unique electronic properties and structural motifs of this compound make it a valuable building block for a range of specialized applications in organic synthesis and materials science. chemimpex.com

Future research could explore its use in:

Pharmaceuticals and Agrochemicals: The fluorine atom can enhance the metabolic stability and bioactivity of molecules, making this compound an attractive starting material for the synthesis of new drug candidates and pesticides. chemimpex.com

Functional Dyes: As a derivative of N,N-dimethylaniline, it has potential applications in the synthesis of specialized dyes and pigments with tailored photophysical properties. chemimpex.comsolubilityofthings.comwikipedia.org

Polymers and Materials Science: The compound can be incorporated into polymers to create materials with enhanced thermal stability, chemical resistance, or specific electronic properties. chemimpex.com Its structure may also be relevant in the development of fluorescent materials.

Q & A

Q. Q1. What experimental techniques are recommended for characterizing 4-Fluoro-N,2-dimethylaniline, and how should data be validated?

A1. Key techniques include:

- 1H NMR and GC-MS : For structural confirmation and purity assessment. Peaks in the 1H NMR spectrum (e.g., aromatic protons, methyl groups) should align with predicted splitting patterns. GC-MS can confirm molecular weight and detect impurities (e.g., unreacted precursors) .

- Elemental Analysis : Validate empirical formula (C₈H₁₀FN) and purity.

- Melting Point/Boiling Point : Compare experimental values (e.g., 36°C melting point, 200°C boiling point) with literature data to assess consistency .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Density | 1.057 g/cm³ | Experimental |

| Melting Point | 36°C | Differential Scanning Calorimetry |

| Boiling Point | 200°C | Distillation |

Q. Q2. How can researchers optimize synthetic routes for this compound?

A2.

- Stepwise Methylation : Start with 2-fluoroaniline; perform selective N-methylation using reagents like methyl iodide or dimethyl sulfate under controlled pH.

- Catalytic Methods : Use heterogeneous catalysts (e.g., Ni-based) for selective mono-/di-methylation to minimize side products .

- Validation : Monitor reaction progress via TLC and confirm final product purity with 1H NMR .

Advanced Research Questions

Q. Q3. How can contradictory reports on the excited-state behavior of 4-Fluoro-N,N-dimethylaniline (FDMA) be resolved?

A3. Key steps include:

- Computational Re-evaluation : Employ higher-level methods (e.g., ADC(2), CC2) instead of TDDFT/B3LYP, which may erroneously predict twisted intramolecular charge transfer (TICT) states. Bohnwagner & Dreuw (2017) demonstrated that TDDFT overestimates TICT due to insufficient Hartree-Fock exchange .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions, as FDMA’s fluorescence is solvent-dependent .

- Time-Resolved Spectroscopy : Conduct femtosecond transient absorption to track S₁→S₀ relaxation pathways and rule out charge transfer .

Q. Table 2: Key Studies on FDMA Excited States

Q. Q4. How can DFT calculations validate experimental 13C NMR chemical shifts for 4-Fluoro-N,N-dimethylaniline?

A4.

- Geometry Optimization : Use B3LYP/6-31G(d) to optimize the ground-state structure.

- GIAO Method : Calculate chemical shifts with gauge-including atomic orbitals (GIAO). Compare computed shifts (e.g., C-F coupling constants) with experimental data to identify discrepancies .

- Solvent Corrections : Apply the Onsager model to account for solvent effects on shielding constants .

Q. Q5. What strategies are effective for analyzing solvent effects on the conformational dynamics of this compound?

A5.

- PCM and Explicit Solvent Models : Combine continuum models (PCM) with molecular dynamics (MD) to capture specific solute-solvent interactions .

- Vibrational Spectroscopy : Use IR/Raman to detect solvent-induced changes in bond vibrations (e.g., C-N stretching).

- Thermodynamic Profiling : Calculate Gibbs free energy changes (ΔG) in different solvents to predict dominant conformers .

Q. Q6. How should researchers design experiments to resolve fluorescence quantum yield discrepancies in FDMA?

A6.

- Standardized Conditions : Control temperature, solvent (e.g., cyclohexane vs. acetonitrile), and oxygen levels to minimize environmental variability .

- Absolute Quantum Yield Measurement : Use integrating sphere setups instead of relative methods.

- Comparative Studies : Replicate protocols from conflicting studies (e.g., Fujiwara et al. 2013 vs. Zachariasse et al. 2017) to isolate methodological differences .

Methodological Guidelines

- Avoid Overreliance on TDDFT : For excited-state studies, combine TDDFT with multireference methods (e.g., CASSCF) to mitigate functional-dependent errors .

- Cross-Validate Spectra : Pair experimental NMR/GC-MS data with computational predictions to detect synthesis byproducts .

- Transparency in Reporting : Document solvent, excitation wavelengths, and computational parameters to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products